2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a pyrimidine ring substituted with a methyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the benzyl group. The pyrimidine ring is then synthesized and attached to the piperidine moiety. Key steps in the synthesis may involve:
Cyclization reactions: to form the piperidine ring.
N-alkylation: to introduce the benzyl group.
Condensation reactions: to form the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates.
Temperature control: Maintaining optimal temperatures for each reaction step.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine or piperidine rings.
Substitution: Nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing agents: 2-iodoxybenzoic acid (IBX) for oxidation reactions.
Reducing agents: Hydrogen gas with palladium catalysts for reduction reactions.
Nucleophiles: Various nucleophiles for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may act as an agonist or antagonist at certain receptors, modulating their activity.
Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Signaling Pathways: The compound may influence signaling pathways by interacting with key proteins and molecules.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure but lacking the pyrimidine ring.
1-(4-Benzylpiperidin-1-yl)-ethyl acetate: Another related compound with a different functional group attached to the piperidine ring.
Uniqueness
2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine is unique due to the presence of both the benzyl-substituted piperidine ring and the methyl-substituted pyrimidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H22N4 |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22N4/c1-13-11-16(18)20-17(19-13)21-9-7-15(8-10-21)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,18,19,20) |
InChI Key |
DKUXBODWPJEZST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)CC3=CC=CC=C3)N |
Origin of Product |
United States |
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